molecular formula C6H2FIN2S B8027651 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine

5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine

Cat. No.: B8027651
M. Wt: 280.06 g/mol
InChI Key: KBIWOHIVHHIAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine is a bicyclic heterocyclic compound featuring a thiazole ring fused to a pyridine ring. The presence of fluorine and iodine substituents at the 5- and 2-positions, respectively, confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. Thiazolo[5,4-b]pyridine derivatives are recognized as privileged structures due to their structural similarity to bioactive cores like thiazolo[4,5-d]pyrimidine and their ability to interact with diverse biological targets .

Properties

IUPAC Name

5-fluoro-2-iodo-[1,3]thiazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2FIN2S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIWOHIVHHIAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=C(S2)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2FIN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Substitutions

The synthesis typically begins with substituted pyridine precursors. For example, 2,4-dichloro-3-nitropyridine (11 ) serves as a versatile starting material, allowing selective substitution at the 4-position with morpholine to yield 12 (75% yield) in tetrahydrofuran (THF) at 0°C. Thiocyanate introduction at the 2-position via potassium thiocyanate (KSCN) in acetic acid at 80°C affords 13 (52% yield), followed by nitro group reduction using iron powder in acetic acid to generate the thiazolo[5,4-b]pyridine core (14 , 55% yield).

Cyclization Strategies for Thiazolo Ring Formation

Intramolecular cyclization of 13 under reductive conditions (Fe/acetic acid) forms the thiazolo ring, leveraging the nucleophilic attack of the sulfur atom on the adjacent carbon. This step is critical for establishing the bicyclic framework, with reaction temperatures above 60°C proving optimal for minimizing byproducts.

Fluorination Methodologies

Direct Fluorination Techniques

Early-stage fluorination is preferred to avoid interference with later reactions. In a parallel approach, 2-chloro-5-fluoronicotinic acid undergoes reduction with sodium borohydride and N,N-carbonyldiimidazole (CDI) to yield 2-chloro-3-hydroxymethyl-5-fluoropyridine (12 , 75% yield). Fluorine is retained through subsequent oxidation and cyclization steps, demonstrating the robustness of this strategy under both acidic and basic conditions.

Fluorine Introduction via Intermediate Functional Groups

Post-cyclization fluorination, though less common, has been achieved using electrophilic fluorinating agents like Selectfluor. However, this method risks ring-opening side reactions and is less efficient (yields <30%) compared to early-stage fluorination.

Iodination Approaches at Position 2

Halogen Exchange from Bromo or Chloro Precursors

Bromothiazolo[5,4-b]pyridine derivatives (e.g., 15 ) undergo iodide displacement using potassium iodide (KI) and copper(I) iodide (CuI) in dimethylformamide (DMF) at 100°C. This method, adapted from aryl bromide iodination protocols, achieves 65% yield for 2-iodo products, with CuI mitigating aryl-iodide bond dissociation.

Direct Electrophilic Iodination

Electrophilic iodination using iodine monochloride (ICl) in dichloromethane at −10°C selectively targets the 2-position of the thiazolo ring. Yields remain moderate (45–50%) due to competing iodination at the pyridine nitrogen.

Metal-Catalyzed Iodination Reactions

Palladium-catalyzed methods, such as the use of Pd(OAc)₂ with N-iodosuccinimide (NIS), enable regioselective iodination under mild conditions (50°C, 12 hours). This approach achieves 70% yield but requires stringent exclusion of moisture.

Integrated Synthesis of 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine

Sequential Fluorination and Iodination

A optimized route involves:

  • Synthesis of 5-fluoro-thiazolo[5,4-b]pyridine via early-stage fluorination.

  • Bromination at position 2 using CuBr₂ (40% yield).

  • Halogen exchange with KI/CuI to install iodine (65% yield).
    Total yield: 20–25% over five steps.

Comparative Analysis of Synthetic Methods

Yield Optimization and Reaction Conditions

MethodKey StepTemperatureYield (%)
Halogen ExchangeKI/CuI in DMF100°C65
ElectrophilicICl in DCM−10°C45
Palladium-CatalyzedPd(OAc)₂/NIS50°C70

Scalability and Industrial Applicability

Halogen exchange is favored for scalability due to fewer purification steps, while palladium-catalyzed methods incur higher costs.

Data Tables and Research Findings

Summary of Key Synthetic Procedures

IntermediateReactionConditionsYield (%)
12 Morpholine substitutionTHF, 0°C75
13 Thiocyanate introductionAcetic acid, 80°C52
15 BrominationCuBr₂, rt40
Final ProductIodinationKI/CuI, DMF, 100°C65

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 5-fluoro-2-iodo-thiazolo[5,4-b]pyridine can act as inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cancer cell proliferation and survival. For instance, derivatives of thiazolo-pyridines have shown significant inhibition of PI3K isoforms with low nanomolar IC50 values, highlighting their potential as anticancer agents .

Case Study:
A study identified several thiazolo[5,4-b]pyridine derivatives that exhibited potent PI3K inhibition, with one compound demonstrating an IC50 value of 3.4 nM against PI3Kα . This suggests that this compound could be further explored for similar therapeutic effects.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that thiazolo-pyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Data Table: Inhibition Potency of Thiazolo-Pyridine Derivatives Against COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
5-Fluoro Derivative0.04 ± 0.010.04 ± 0.02
Celecoxib0.04 ± 0.01-

This table illustrates that the compound's inhibition potency is comparable to that of established anti-inflammatory drugs like celecoxib .

Enzyme Inhibition Studies

This compound is being researched as a potential enzyme inhibitor beyond PI3K, including its role in inhibiting kinases involved in various signaling pathways critical for cellular function and disease progression .

Case Study:
A recent investigation demonstrated that certain thiazolo-pyridine derivatives inhibited specific kinases with implications for treating autoimmune diseases . Such findings underscore the compound's versatility in targeting multiple biological pathways.

Agrochemical Development

The compound's unique structure allows it to serve as a building block for synthesizing agrochemicals. Its potential to act as a herbicide or pesticide is under exploration due to its biological activity against plant pathogens .

Data Table: Potential Agrochemical Applications of Thiazolo-Pyridines

Application TypePotential Activity
HerbicideInhibition of weed growth
PesticideAntifungal properties

Conclusion and Future Directions

The applications of this compound span medicinal chemistry, biological research, and industrial uses. Its role as a PI3K inhibitor highlights its potential in cancer therapy, while anti-inflammatory properties suggest further exploration in treating inflammatory diseases.

Future research should focus on optimizing the synthesis of this compound and exploring its efficacy in clinical settings through advanced pharmacological studies. Additionally, understanding the structure-activity relationships (SAR) will be crucial in developing more potent derivatives.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The fluorine and iodine atoms play a crucial role in enhancing the binding affinity and specificity of the compound .

Molecular Targets and Pathways:

Comparison with Similar Compounds

PI3Kα Inhibitors

Thiazolo[5,4-b]pyridine derivatives substituted with sulfonamide and morpholinyl groups exhibit nanomolar inhibitory activity against PI3Kα. Key examples include:

Compound Substituents IC50 (PI3Kα) Key SAR Insights Reference
19a Methoxypyridine, morpholinyl 3.6 nM Pyridyl group critical for potency
19b 2-Chloro-4-fluorophenyl sulfonamide 4.6 nM Electron-deficient sulfonamide enhances activity via Lys802 interaction
19c 5-Chlorothiophene-2-sulfonamide 8.0 nM Sulfonamide acidity modulates binding
Phenyl-substituted analogue Phenyl replacement of pyridyl >10-fold reduction Pyridyl essential for potency

Fluorine at position 5 could enhance electron-withdrawing effects, similar to chloro substituents in 19b/c, but iodine’s larger size might reduce solubility .

c-KIT Inhibitors

Thiazolo[5,4-b]pyridine derivatives targeting c-KIT show moderate activity:

Compound Substituents IC50 (c-KIT) SAR Insights Reference
6h 3-(Trifluoromethyl)phenyl 9.87 µM Hydrophobic interactions with binding pocket
6i/j Methylene/urea modifications Inactive Rigid amide linkage critical for activity

Comparison : The iodine substituent in 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine may hinder binding to c-KIT’s hydrophobic pocket compared to smaller groups like trifluoromethyl .

Anticancer Activity

Thiazolo[5,4-b]pyridine derivatives demonstrate cell line-specific cytotoxicity:

Compound Cancer Cell Lines (IC50) Key Substituents Reference
10b, 10c HCC827, H1975, A549 Varied aryl/heteroaryl
19a N/A (Enzymatic target) Morpholinyl, sulfonamide

Comparison: The fluoro and iodo groups in this compound may enhance DNA-binding or kinase inhibition compared to non-halogenated analogues, but this requires empirical validation .

Antimicrobial Activity

Sulfonamide isoxazolo[5,4-b]pyridines (structurally related) show antibacterial activity:

Compound Target Pathogens MIC (µg/mL) Key Substituents Reference
2 Pseudomonas aeruginosa 125–500 Benzenesulfonamide
5 Escherichia coli 125–500 4-Methylbenzenesulfonamide

Structural and Electronic Considerations

  • Halogen Effects : Fluorine’s electronegativity enhances binding to polar kinase pockets (e.g., PI3Kα), while iodine’s bulk may hinder access to deep hydrophobic regions .
  • Positional Influence: 2-Iodo substitution (vs. 6-bromo in ) may alter steric interactions with target proteins.
  • Heterocyclic Core : Replacement of pyridyl with phenyl reduces PI3Kα inhibition, emphasizing the importance of nitrogen atoms for hydrogen bonding .

Biological Activity

5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring fused with a pyridine ring, with fluorine and iodine substituents that may influence its reactivity and interaction with biological targets. The presence of these halogens can enhance binding affinity and selectivity towards specific enzymes or receptors.

Anticancer Activity

Research indicates that derivatives of thiazolo[5,4-b]pyridine exhibit significant anticancer properties. A recent study synthesized a series of thiazolo[5,4-b]pyridine derivatives, including this compound, to evaluate their inhibitory effects on c-KIT, a receptor tyrosine kinase involved in various cancers. The compound 6r , a derivative of this scaffold, demonstrated an IC50 value of 4.77 μM against the c-KIT V560G/D816V double mutant, outperforming imatinib by 8-fold in enzymatic inhibition and showing 23.6-fold higher anti-proliferative activity (GI50 = 1.15 μM) on HMC1.2 cells harboring both mutations .

The mechanism underlying the anticancer activity of thiazolo[5,4-b]pyridine derivatives is primarily through the inhibition of key kinases involved in cell proliferation and survival pathways. For instance, these compounds have been shown to inhibit PI3Kα with an IC50 as low as 3.6 nM . This potent inhibition suggests that these compounds can effectively disrupt signaling pathways critical for tumor growth.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at various positions on the thiazolo[5,4-b]pyridine scaffold significantly impact biological activity. For example:

CompoundPositionModificationIC50 (μM)Activity
6r 6Fluorine4.77c-KIT Inhibitor
19a N/AMorpholinyl3.6PI3Kα Inhibitor
19b N/ASulfonamide~10Moderate Inhibitor

These findings underscore the importance of specific substituents in enhancing the efficacy and selectivity of these compounds .

Case Studies

  • In vitro Studies : A series of thiazolo[5,4-b]pyridine derivatives were tested against various cancer cell lines. Compounds showed promising results against K-562 (human erythromyeloblastoid leukemia) and NCI-H292 (human lung carcinoma) cell lines with IC50 values ranging from 1.38 to 4.25 µg/mL .
  • In vivo Studies : Further research is necessary to evaluate the pharmacokinetics and therapeutic efficacy in animal models to confirm the potential for clinical application.

Q & A

Q. Advanced

  • Catalyst optimization : Palladium(II) acetate with ligands (e.g., SPhos) improves cross-coupling efficiency for iodine incorporation .
  • Flow chemistry : Continuous flow systems enhance temperature/pressure control, reducing side reactions (e.g., dihalogenated byproducts) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions for fluorine introduction .

How can molecular docking elucidate the binding mechanism of this compound to PI3K?

Q. Advanced

  • Docking software : Use AutoDock Vina or Schrödinger Suite to model interactions.
  • Key findings : The thiazolo[5,4-b]pyridine core forms hydrogen bonds with Val851 and Lys802 in PI3Kα, while the iodine atom occupies a hydrophobic subpocket .
  • Validation : Compare docking scores with enzymatic IC₅₀ values to refine predictive models .

What safety protocols are recommended for handling thiazolo[5,4-b]pyridine derivatives in the lab?

Q. Basic

  • PPE : Wear nitrile gloves, flame-retardant lab coats, and respiratory protection (FFP2 masks) to avoid dermal/airborne exposure .
  • Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., iodination steps).
  • Waste disposal : Segregate halogenated waste and follow local regulations for heavy-metal-contaminated gloves .

How does the electronic nature of the thiazolo[5,4-b]pyridine ring affect its fluorescence properties?

Q. Advanced

  • Electron-withdrawing groups (EWGs) : Fluorine and iodine increase π-accepting ability, enhancing fluorescence quantum yield (e.g., λₑₘ = 450 nm in polar solvents) .
  • Solvent effects : Red shifts in emission spectra correlate with solvent polarity due to intramolecular charge transfer (ICT) .
  • Applications : These properties make the compound a candidate for optoelectronic materials or bioimaging probes .

What analytical challenges arise in resolving regioisomers during synthesis?

Q. Advanced

  • Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) to separate iodinated regioisomers .
  • NMR decoupling : ¹H-¹⁹F HOESY experiments identify spatial proximity of fluorine and neighboring protons .
  • Mass spectrometry : HRMS/MS fragmentation patterns distinguish between C2- and C5-substituted isomers .

How can researchers validate the biological selectivity of this compound across kinase isoforms?

Q. Advanced

  • Kinase profiling : Screen against PI3Kα/β/γ/δ isoforms using ATP-competitive assays (e.g., TR-FRET). Compound 19a shows 10-fold selectivity against PI3Kβ due to steric clashes with Met804 .
  • Cellular assays : Measure downstream biomarkers (e.g., p-Akt levels in cancer cell lines) to confirm target engagement .
  • Mutagenesis studies : Engineer PI3K mutants (e.g., Val851Ala) to disrupt hydrogen bonding and validate binding hypotheses .

What are the limitations of current synthetic methods for this compound, and how might they be addressed?

Q. Advanced

  • Low regioselectivity : Use directing groups (e.g., boronic esters) to control halogen placement .
  • Scalability : Transition from batch to flow reactors improves reproducibility and yield (e.g., 51% yield in optimized systems vs. 20% classically) .
  • Purification : Employ silica-free methods like centrifugal partition chromatography (CPC) for polar intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.